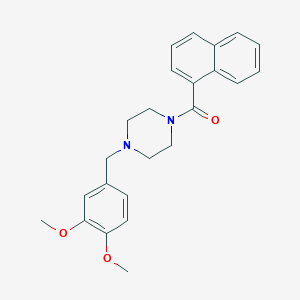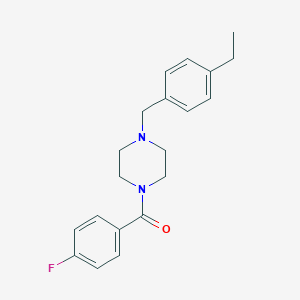![molecular formula C16H21FN2O3S B248584 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound known for its potential use as a therapeutic agent. It is also known by the name of FSCP or Compound 27. This compound has been studied for its mechanism of action and its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of CDK4. This protein kinase is involved in the regulation of the cell cycle, and its inhibition leads to the arrest of the cell cycle in the G1 phase. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine have been studied extensively. It has been found to be a potent inhibitor of CDK4, leading to the inhibition of cell proliferation and the induction of apoptosis. It has also been found to have anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and melanoma.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments include its potency and selectivity as a CDK4 inhibitor. It has also been found to have anti-tumor activity in various types of cancer, making it a potential therapeutic agent. However, its limitations include its toxicity and potential side effects, which need to be carefully studied and monitored.
Future Directions
There are several future directions for the study of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine. One direction is the development of more potent and selective CDK4 inhibitors for the treatment of cancer. Another direction is the study of the potential use of this compound in combination with other anti-cancer agents for improved efficacy. The study of the potential side effects and toxicity of this compound also needs to be further explored for its safe use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves several steps. The first step involves the reaction of 4-fluorobenzene sulfonamide with 1-pyrrolidinecarboxylic acid to form N-(4-fluorophenyl)sulfonyl-L-proline. This intermediate is then reacted with piperidine to form the final product, 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of a specific protein kinase, known as cyclin-dependent kinase 4 (CDK4). This protein kinase plays a crucial role in the regulation of the cell cycle, and its inhibition has been found to be effective in the treatment of various types of cancer.
properties
Product Name |
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molecular Formula |
C16H21FN2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21FN2O3S/c17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-13(12-19)16(20)18-9-1-2-10-18/h5-8,13H,1-4,9-12H2 |
InChI Key |
IKRBZGXTEJTISR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)
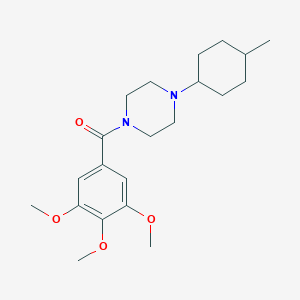
![Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)

![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)

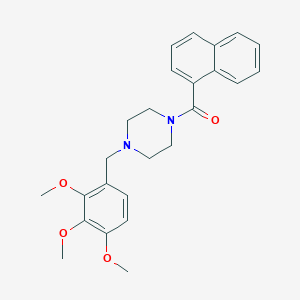
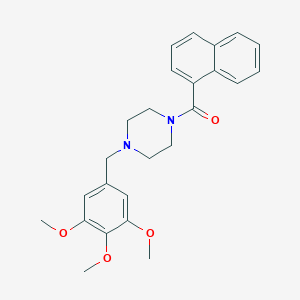
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)
